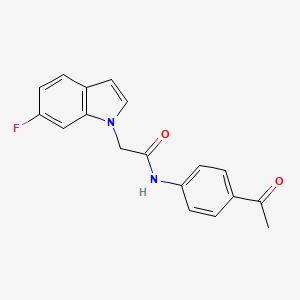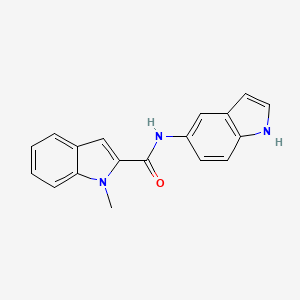![molecular formula C16H19N3O2 B4508489 5-[(4-acetyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole](/img/structure/B4508489.png)
5-[(4-acetyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole
Overview
Description
5-[(4-acetyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.147726857 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Development of Novel Indole Derivatives for Alzheimer's Disease Optimization of 3-(piperazinylmethyl) indole derivatives led to the identification of a novel compound as a potential treatment for cognitive disorders, showcasing high affinity and selectivity over a wide range of target sites including receptors, enzymes, and ion channels. This compound, with its robust preclinical efficacy and high oral bioavailability, represents a promising candidate for Alzheimer's disease therapy. The synergistic effects of this compound in combination with donepezil and memantine underscore its potential in enhancing cognitive functions, as evidenced by increased acetylcholine levels in the ventral hippocampus. Its successful completion of Phase-1 safety and pharmacokinetics evaluation paves the way for further clinical development (Nirogi et al., 2017).
Design and Synthesis of 5-HT₆ Receptor Ligands A series of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives have been synthesized and evaluated as ligands for the 5-HT₆ receptor (5-HT₆R), demonstrating potent in vitro binding affinity and activity in animal models of cognition. These findings suggest the potential application of these compounds in the treatment of cognitive disorders, offering a promising avenue for the development of new therapeutic agents (Nirogi et al., 2012).
Biochemical Assessment of Central 5-HT Agonist Activity Research on piperidinyl indole derivatives has revealed potent 5-HT receptor agonist properties, with significant reductions in 5-HIAA concentrations in rat brain regions. This activity suggests a decrease in 5-HT turnover, indicating the potential utility of these compounds in exploring the neurochemistry of serotonin neurons. The findings contribute to our understanding of the serotonergic system and its role in various neurological functions (Euvrard & Boissier, 1980).
Novel Indole Derivatives as Serotonin Uptake Inhibitors New indole derivatives have been prepared, showcasing significant affinity for serotonin uptake sites and displaying potent activity in vivo comparable to fluoxetine. These findings highlight the therapeutic potential of indole derivatives as antidepressants, underscoring their relevance in the development of novel treatments for depression and related disorders (Malleron et al., 1993).
Synthesis and Evaluation of 5-HT6R Ligands for Cognitive Disorders A series of phenylsulfonyl indole derivatives has been synthesized, with the lead compound demonstrating potent binding affinity and selectivity for the 5-HT6 receptor, alongside a favorable pharmacokinetic profile. This research underscores the potential of these compounds in treating cognitive disorders, offering a promising direction for future therapeutic developments (Nirogi et al., 2016).
Properties
IUPAC Name |
1-[4-(1-methylindole-5-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12(20)18-7-9-19(10-8-18)16(21)14-3-4-15-13(11-14)5-6-17(15)2/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQJEXGLBVOZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B4508406.png)

![6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4508419.png)


![N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B4508435.png)
![N-(4-acetylphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508464.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508468.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4508472.png)
![2-[(2-furylmethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4508477.png)

![6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4508491.png)
![3-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4508497.png)
![3-methyl-6-[4-(propylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4508501.png)
